molecular formula C15H21NO3 B017377 (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane CAS No. 98737-29-2

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

Cat. No.: B017377
CAS No.: 98737-29-2
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-QWHCGFSZSA-N
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Description

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a chiral epoxide compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (2S,3S)-3-(Boc-amino)-4-phenylbutane-1,2-diol.

    Epoxidation: The diol undergoes an epoxidation reaction to form the epoxide ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired stereoisomer.

    Purification: The product is then purified using standard techniques such as column chromatography to isolate the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Ring-Opening Reactions: These reactions often require acidic or basic conditions, with common reagents including acetic acid, hydrochloric acid, or sodium hydroxide.

    Substitution Reactions:

Major Products Formed

    β-Amino Alcohols: Formed from the ring-opening reaction with amines.

    β-Hydroxy Amines: Formed from the ring-opening reaction with alcohols.

    β-Hydroxy Thiols: Formed from the ring-opening reaction with thiols.

Scientific Research Applications

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane has several scientific research applications:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for the synthesis of biologically active molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate for investigating the activity of epoxide hydrolases.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane primarily involves its reactivity as an epoxide. The strained three-membered ring of the epoxide is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the molecule. The phenyl group provides additional stability and can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is unique due to its combination of a chiral epoxide ring, a Boc-protected amino group, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173325
Record name (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98737-29-2
Record name (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98737-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the multi-step synthesis of HIV-1 protease inhibitors. [, ] These inhibitors are essential components of antiretroviral therapy, playing a vital role in managing HIV infection.

Q2: Can you describe the synthetic route used to produce this compound from (S)-phenylalanine?

A2: The synthesis of this compound from (S)-phenylalanine involves several key steps: [, ]

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